5-Isobutylisoxazole-3-carbonyl chloride
Overview
Description
5-Isobutylisoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutylisoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl nitrile oxide with an alkyne under mild conditions to form the isoxazole ring . The resulting isoxazole derivative is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-Isobutylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and bases are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
5-Isobutylisoxazole-3-carbonyl chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isobutylisoxazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . This reactivity is crucial for its potential use in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carbonyl chloride
- 5-Methylisoxazole-3-carbonyl chloride
- 5-Ethylisoxazole-3-carbonyl chloride
Uniqueness
5-Isobutylisoxazole-3-carbonyl chloride is unique due to its isobutyl substituent, which imparts distinct steric and electronic properties compared to other similar compounds .
Properties
IUPAC Name |
5-(2-methylpropyl)-1,2-oxazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(2)3-6-4-7(8(9)11)10-12-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJIMBYCOXHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664705 | |
Record name | 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-85-7 | |
Record name | 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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